3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde
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Overview
Description
3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde: is an organic compound with the molecular formula C16H16O2. It is a derivative of benzaldehyde, which is a class of aromatic aldehydes known for their importance in organic synthesis and industrial applications. This compound features a benzene ring substituted with a methyl group and a 4-methylbenzyl ether group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde typically involves the etherification of 3-methylbenzaldehyde with 4-methylbenzyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Methyl-2-((4-methylbenzyl)oxy)benzoic acid.
Reduction: 3-Methyl-2-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of aromatic aldehydes on cellular processes. It may also be employed in the development of new bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties for various applications.
Mechanism of Action
The mechanism of action of 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing molecular recognition and binding .
Comparison with Similar Compounds
3-Methylbenzaldehyde: Lacks the 4-methylbenzyl ether group, making it less versatile in certain reactions.
4-Methylbenzaldehyde: Lacks the 3-methyl and 4-methylbenzyl ether groups, limiting its reactivity.
2-((4-Methylbenzyl)oxy)benzaldehyde: Similar structure but with different substitution patterns, affecting its chemical properties.
Uniqueness: 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde’s unique combination of substituents provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining structural integrity sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-methyl-2-[(4-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-6-8-14(9-7-12)11-18-16-13(2)4-3-5-15(16)10-17/h3-10H,11H2,1-2H3 |
InChI Key |
XNUQYZZWWNGRBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2C=O)C |
Origin of Product |
United States |
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